Cas no 2000319-95-7 (2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid)

2-{(tert-Butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid is a fluorinated N-Boc-protected amino acid derivative with a branched aliphatic structure. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality, enabling selective deprotection under mild acidic conditions. The presence of geminal difluoro and dimethyl substituents at the 6- and 4-positions, respectively, enhances steric and electronic effects, making this compound valuable for peptide modifications and medicinal chemistry applications. Its unique structure contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The carboxylic acid moiety allows for further functionalization, facilitating its use as a versatile intermediate in organic synthesis.
2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid structure
2000319-95-7 structure
商品名:2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid
CAS番号:2000319-95-7
MF:C13H23F2NO4
メガワット:295.322831392288
CID:6515833
PubChem ID:165520265

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid
    • EN300-1297345
    • 2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
    • 2000319-95-7
    • インチ: 1S/C13H23F2NO4/c1-12(2,3)20-11(19)16-8(10(17)18)6-13(4,5)7-9(14)15/h8-9H,6-7H2,1-5H3,(H,16,19)(H,17,18)
    • InChIKey: LBAKIDOALUUNFX-UHFFFAOYSA-N
    • ほほえんだ: FC(CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 295.15951454g/mol
  • どういたいしつりょう: 295.15951454g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 75.6Ų

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1297345-2500mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
2500mg
$1931.0 2023-09-30
Enamine
EN300-1297345-1.0g
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
1g
$0.0 2023-06-06
Enamine
EN300-1297345-500mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
500mg
$946.0 2023-09-30
Enamine
EN300-1297345-1000mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
1000mg
$986.0 2023-09-30
Enamine
EN300-1297345-5000mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
5000mg
$2858.0 2023-09-30
Enamine
EN300-1297345-10000mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
10000mg
$4236.0 2023-09-30
Enamine
EN300-1297345-250mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
250mg
$906.0 2023-09-30
Enamine
EN300-1297345-100mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
100mg
$867.0 2023-09-30
Enamine
EN300-1297345-50mg
2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid
2000319-95-7
50mg
$827.0 2023-09-30

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid 関連文献

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid (CAS No. 2000319-95-7)

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid, identified by its Chemical Abstracts Service (CAS) number 2000319-95-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to a class of molecules characterized by the presence of fluoro-substituents and amide functionalities, which are well-documented for their role in enhancing metabolic stability and bioavailability of drug candidates. The structural features of this molecule, including its (tert-butoxy)carbonylamino group and the 6,6-difluoro-4,4-dimethylhexanoic acid backbone, make it a versatile intermediate in the synthesis of various pharmacologically active agents.

The fluoro substituents in this compound are particularly noteworthy, as fluorine atoms are frequently incorporated into modern drugs to improve their pharmacokinetic properties. For instance, fluorine atoms can increase the lipophilicity of a molecule, enhance its binding affinity to biological targets, and prolong its half-life in vivo. The (tert-butoxy)carbonylamino group serves as a protective group for the amine functionality, allowing for selective modifications during synthetic pathways. This protective strategy is crucial in multi-step organic synthesis, where orthogonal reactions are required to functionalize different parts of a molecule without unintended side reactions.

In recent years, there has been a surge in research focused on the development of novel fluorinated compounds for therapeutic applications. One notable area of interest is the use of such compounds in oncology. The ability of fluorinated molecules to modulate enzyme activity and interfere with signaling pathways has made them valuable tools in the fight against cancer. For example, studies have demonstrated that fluorinated analogs of existing chemotherapeutic agents can exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts. The 2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid structure could serve as a key building block in the synthesis of next-generation anticancer drugs.

Another emerging field where this compound shows promise is in the realm of immunomodulation. Fluorinated compounds have been explored as adjuvants or as components of vaccine formulations due to their ability to enhance immune responses. The (tert-butoxy)carbonylamino group can be strategically removed at later stages of synthesis to reveal an active amine that can participate in further derivatization, allowing for the creation of complex immunomodulatory agents. The presence of both fluoro and methyl groups in the side chain also contributes to the overall physicochemical properties of the molecule, which are critical for determining its biological activity.

The synthetic utility of 2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid extends beyond pharmaceutical applications. It has been employed in materials science as a precursor for high-performance polymers and coatings. The fluoro-substituents impart unique properties such as low surface energy and chemical inertness, making these materials attractive for use in specialized industrial applications. Furthermore, the amide linkage provides a site for further functionalization via cross-coupling reactions or hydrolysis, enabling the creation of hybrid materials with tailored characteristics.

Recent advancements in computational chemistry have also highlighted the potential of this compound as a scaffold for drug discovery. Molecular modeling studies indicate that modifications to its structure could lead to novel molecules with enhanced binding affinity to target proteins. By leveraging machine learning algorithms and virtual screening techniques, researchers can rapidly identify derivatives of 2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid that exhibit improved pharmacological profiles. This approach has accelerated the development pipeline for new therapeutics and underscores the importance of structurally diverse building blocks like this one.

The role of fluorine chemistry in medicinal drug design continues to evolve with each passing year. New methodologies for introducing fluorine atoms into organic molecules have expanded the toolkit available to synthetic chemists. Among these methods is transition-metal-catalyzed cross-coupling reactions, which allow for precise control over fluorination patterns. The 2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid structure can be modified using such techniques to produce highly functionalized derivatives with specific biological activities.

In conclusion,2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid (CAS No. 2000319-95-7) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis and an exciting candidate for future research endeavors. As our understanding of fluorinated chemistry advances, this molecule will undoubtedly continue to play a pivotal role in shaping the next generation of therapeutics and materials.

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